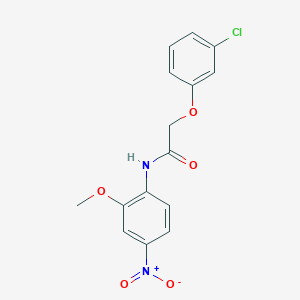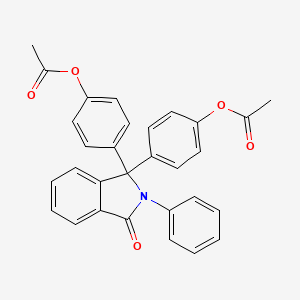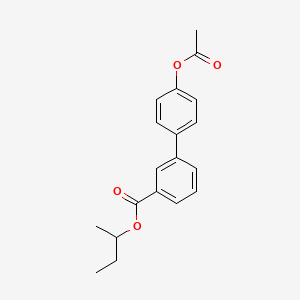![molecular formula C18H21IN2O4 B4899792 ethyl 1-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4899792.png)
ethyl 1-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate, also known as IPP or IPPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a derivative of pyrrolidine and piperidine and has been studied extensively for its mechanism of action and biochemical and physiological effects.
作用机制
The mechanism of action of ethyl 1-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for cancer cell survival. This compound has been shown to inhibit the activity of histone deacetylase enzymes, which play a crucial role in the regulation of gene expression. By inhibiting these enzymes, this compound can alter gene expression patterns in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been studied for its potential anti-inflammatory and neuroprotective effects. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce inflammation in animal models. Additionally, this compound has been shown to protect neurons from oxidative stress and prevent neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using ethyl 1-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate in lab experiments is its selectivity for cancer cells. This compound has been shown to selectively target cancer cells while leaving healthy cells unharmed, making it a promising candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high doses, and further research is needed to determine its safety profile.
未来方向
There are several future directions for research on ethyl 1-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and humans. Finally, research is needed to explore the potential of this compound in combination with other anti-cancer drugs for the treatment of various types of cancer.
合成方法
The synthesis of ethyl 1-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate involves the reaction of 4-iodobenzaldehyde with ethyl 4-piperidinecarboxylate in the presence of sodium hydride to form an intermediate compound. This intermediate is then treated with pyrrolidine-2,5-dione to yield the final product, this compound.
科学研究应用
Ethyl 1-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate has been studied for its potential therapeutic applications in various scientific research studies. One of the most notable applications of this compound is in the treatment of cancer. Studies have shown that this compound can selectively target cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
属性
IUPAC Name |
ethyl 1-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN2O4/c1-2-25-18(24)12-7-9-20(10-8-12)15-11-16(22)21(17(15)23)14-5-3-13(19)4-6-14/h3-6,12,15H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRJGOQCOHCDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-methyl-2-piperazinone](/img/structure/B4899709.png)


![N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B4899741.png)
![1-[2-(allyloxy)benzyl]azepane](/img/structure/B4899747.png)

![4-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4899753.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B4899758.png)
![3-(benzyloxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B4899766.png)


![2-(3-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4899797.png)
![1-(3-chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4899804.png)
![potassium [2-hydroxy-3-(1-piperazinyl)propyl]methylsulfamate](/img/structure/B4899806.png)